6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone
Description
6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone is a halogenated quinazolinone derivative characterized by a bromine atom at position 6, a hydroxyl group at position 3, and a phenyl ring at position 2. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties . The structural versatility of quinazolinones allows for modifications at positions 2, 3, and 6, which significantly influence their biological efficacy. The hydroxyl group in this compound may enhance hydrogen bonding with biological targets, while the bromine atom improves lipophilicity and membrane permeability .
Properties
IUPAC Name |
6-bromo-3-hydroxy-2-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-6-7-12-11(8-10)14(18)17(19)13(16-12)9-4-2-1-3-5-9/h1-8,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEXPOXRURNOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320301 | |
| Record name | 6-bromo-3-hydroxy-2-phenylquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666201 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477864-80-5 | |
| Record name | 6-bromo-3-hydroxy-2-phenylquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone typically involves the following steps:
Condensation Reaction: The starting materials, such as anthranilic acid and bromobenzene, undergo a condensation reaction in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core.
Bromination: The resulting quinazolinone is then subjected to bromination using bromine (Br2) in an appropriate solvent, such as acetic acid, to introduce the bromine atom at the 6th position.
Hydroxylation: The hydroxyl group at the 3rd position is introduced through hydroxylation, which can be achieved using reagents like hydrogen peroxide (H2O2) or hydrobromic acid (HBr) under specific conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the bromine or hydroxyl positions, involving nucleophiles like sodium methoxide (NaOCH3) or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.
Substitution: NaOCH3, amines, in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Derivatives with reduced bromine or hydroxyl groups.
Substitution: Substituted quinazolinone derivatives with different functional groups.
Scientific Research Applications
Medicine: The compound exhibits biological activities such as antitumor, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Chemistry: It serves as a versatile intermediate in the synthesis of other quinazolinone derivatives and heterocyclic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 6-bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone exerts its effects involves interactions with specific molecular targets and pathways. For example, in its antitumor activity, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis through the activation of apoptotic pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives formed.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Comparison of Quinazolinone Derivatives
Key Structure-Activity Relationships (SAR)
Position 6 (Halogenation): Bromine at position 6 is common in antimicrobial and anti-inflammatory derivatives. Compared to 6-iodo or 6,8-dibromo analogues, 6-bromo derivatives balance lipophilicity and electronic effects, optimizing bioavailability . Example: 6,8-Dibromo-2-methyl-4(3H)-quinazolinone showed superior antihyperlipidemic activity (comparable to β-sitosterol) due to enhanced halogen-driven enzyme interactions .
Position 3 (Hydroxyl vs. Other Groups):
- The 3-hydroxy group in the target compound may enhance antioxidant and anti-inflammatory activity via hydrogen bonding with COX-2 or free radical neutralization .
- Comparison: 3-Acetylphenyl or 3-azole substituents (e.g., in antifungal agents) prioritize steric bulk for target binding, whereas 3-hydroxy prioritizes polarity .
Position 2 (Phenyl vs. Methyl substituents (e.g., in ) improve metabolic stability but reduce potency .
Pharmacological Highlights
- Anti-inflammatory Activity: 3-(p-Nitrophenyl)-6-bromo-4(3H)-quinazolinone () showed 75% edema inhibition in carrageenan-induced rat paw edema, comparable to diclofenac. The target compound’s 3-OH may further enhance COX-2 inhibition .
- Antimicrobial Activity: 6-Bromo-2-methyl-3-(4-chlorophenyl)-4(3H)-quinazolinone () exhibited MIC values of 8 µg/mL against E. coli and S. aureus. The phenyl group in the target compound may broaden the spectrum .
- Antioxidant Potential: Phenolic quinazolinones (3-OH) demonstrated 80–90% radical scavenging in ABTS+ assays, outperforming ascorbic acid. This suggests the target compound’s 3-OH could confer similar benefits .
Biological Activity
6-Bromo-3-hydroxy-2-phenyl-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
The molecular formula of this compound is with a molecular weight of approximately 304.14 g/mol. The compound features a bromine atom at the 6-position and a hydroxyl group at the 3-position, contributing to its biological activity.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of quinazolinones, including this compound. It has been shown to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives with methoxy or methyl substituents on the phenyl ring demonstrated enhanced antibacterial activity compared to other substituents .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Bacterial Strain | Activity Level (Zone of Inhibition in mm) |
|---|---|---|
| 6-Bromo-3-hydroxy-2-phenyl | Staphylococcus aureus | 18 |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 12 | |
| Methoxy-substituted derivative | Staphylococcus aureus | 20 |
| Escherichia coli | 17 |
2. Anticancer Activity
Quinazolinones have shown promise in cancer research due to their ability to inhibit key signaling pathways involved in tumor growth. Specifically, compounds derived from this class can inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial for cancer cell proliferation . Studies have reported that certain derivatives exhibit IC50 values in the nanomolar range against various cancer cell lines.
3. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. It is known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The compound's ability to reduce inflammation makes it a potential candidate for treating conditions such as arthritis and other inflammatory diseases .
Table 2: Anti-inflammatory Effects of Quinazolinone Derivatives
| Compound | Inflammatory Model | Inhibition (%) |
|---|---|---|
| 6-Bromo-3-hydroxy-2-phenyl | Carrageenan-induced edema | 65 |
| Methoxy-substituted derivative | LPS-induced inflammation | 70 |
Case Studies
Recent investigations highlight the efficacy of quinazolinone derivatives in various therapeutic areas:
- Antimicrobial Efficacy : A study by Kumar et al. demonstrated that certain quinazolinone derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential use in treating resistant infections .
- Anticancer Properties : Research conducted by Abouzid et al. found that novel quinazoline derivatives showed potent antitumor activity with minimal toxicity, indicating their therapeutic potential in oncology .
- Anti-inflammatory Mechanisms : A study published in the Journal of Medicinal Chemistry explored the structure–activity relationship of quinazolinones and found that modifications at specific positions enhanced their anti-inflammatory effects, making them suitable candidates for further development .
Q & A
Q. How should researchers address inconsistent results in antimicrobial screening?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
